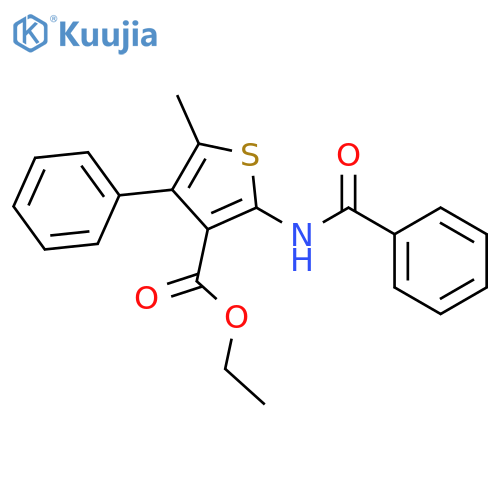

Cas no 43088-50-2 (ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate)

43088-50-2 structure

商品名:ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate

CAS番号:43088-50-2

MF:C21H19NO3S

メガワット:365.445464372635

MDL:MFCD00550064

CID:3064320

PubChem ID:1115390

ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate

- CS-0332311

- AKOS000511030

- Oprea1_638753

- Oprea1_246307

- ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate

- VS-00675

- BBL000706

- ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate

- MFCD00550064

- 43088-50-2

- STK280154

- CBDivE_011869

-

- MDL: MFCD00550064

- インチ: InChI=1S/C21H19NO3S/c1-3-25-21(24)18-17(15-10-6-4-7-11-15)14(2)26-20(18)22-19(23)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3,(H,22,23)

- InChIKey: QMRJQMZBFHPCLI-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 365.10856464Da

- どういたいしつりょう: 365.10856464Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 26

- 回転可能化学結合数: 6

- 複雑さ: 486

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.6

- トポロジー分子極性表面積: 83.6Ų

ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1402981-500mg |

Ethyl 2-benzamido-5-methyl-4-phenylthiophene-3-carboxylate |

43088-50-2 | 98% | 500mg |

¥7686.00 | 2024-05-13 | |

| abcr | AB369867-1g |

Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate; . |

43088-50-2 | 1g |

€708.00 | 2025-03-19 | ||

| abcr | AB369867-1 g |

Ethyl 5-methyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate |

43088-50-2 | 1g |

€708.00 | 2023-04-26 |

ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate 関連文献

-

Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

43088-50-2 (ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate) 関連製品

- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:43088-50-2)ethyl 2-(benzoylamino)-5-methyl-4-phenyl-3-thiophenecarboxylate

清らかである:99%

はかる:1g

価格 ($):420.0